N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a pyridazinone-derived acetamide featuring a 4-ethoxyphenyl substituent at the pyridazinone core and a 4-fluorophenylthioacetamide side chain.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-2-29-18-7-3-16(4-8-18)20-11-12-22(28)26(25-20)14-13-24-21(27)15-30-19-9-5-17(23)6-10-19/h3-12H,2,13-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRMRXWAFVERMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H21N3O3S
- Molecular Weight : 383.5 g/mol
- CAS Number : 921852-93-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridazinone derivatives, including the compound . Research indicates that derivatives similar to this compound exhibit significant inhibitory effects against various bacterial strains. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.31 to 5.0 µg/mL against Staphylococcus aureus and other Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies on human cancer cell lines, such as HCT116 (colon carcinoma), have shown promising results in inhibiting cell proliferation. The anti-proliferative effects were further augmented when combined with pro-inflammatory factors, suggesting a potential mechanism for enhancing therapeutic efficacy in cancer treatment .
Enzyme Inhibition
One of the key mechanisms through which this compound exerts its biological effects is through enzyme inhibition. For example, it has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values indicating effective binding and inhibition . The molecular docking studies suggest that it interacts similarly to established inhibitors like ciprofloxacin, providing insights into its potential as an antibacterial agent.
Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized pyridazinone derivatives, the compound exhibited substantial antimicrobial activity with inhibition zones ranging from 25 to 36 mm against tested strains. The bactericidal mode of action was confirmed through minimum bactericidal concentration (MBC) assays, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Anticancer Properties
A study focusing on the synthesis and biological evaluation of pyridazinone derivatives found that certain compounds showed selective cytotoxicity towards cancer cells while sparing normal cells. The lethality tests conducted on Artemia salina indicated that the compound has a favorable safety profile with LC50 values greater than 100 µg/mL, suggesting low toxicity at therapeutic doses .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus, MICs between 0.31–5.0 µg/mL |
| Anticancer | Inhibits proliferation in HCT116 cells; enhanced effects with serotonin |
| Enzyme Inhibition | Inhibits DNA gyrase; IC50 comparable to ciprofloxacin |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyridazine derivatives, including N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, exhibit anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cancer growth and survival .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against a range of bacterial strains. Its efficacy can be attributed to the presence of the thioamide group, which enhances its interaction with bacterial enzymes, thereby inhibiting their growth. Studies suggest that this compound could serve as a lead for developing new antimicrobial agents .
Neuroprotective Properties
Emerging research highlights the neuroprotective effects of pyridazine derivatives in models of neurodegenerative diseases such as Parkinson's disease. The ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration, positions this compound as a potential therapeutic agent for neuroprotection .
Cancer Therapy
Given its anticancer properties, this compound holds promise for further development into therapeutic agents targeting specific types of cancer. Ongoing research is focused on understanding its efficacy in vivo and optimizing its pharmacokinetic profile for clinical use.
Antibiotic Development
With rising antibiotic resistance, compounds like this compound could be pivotal in developing new antibiotics that target resistant bacterial strains.
Neurodegenerative Disease Treatment
The neuroprotective effects observed in preliminary studies suggest that this compound may be developed into a treatment for conditions like Alzheimer's and Parkinson's disease, where neuroprotection is crucial.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differences are summarized below:
Note: Exact molecular weight of the target compound is inferred from analogues .
Structure-Activity Relationships (SAR)
- Thioether vs.
- Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability and membrane permeability, a feature shared with ’s fluorophenyl carboxamide derivatives .
- Ethoxy vs.
Physicochemical Properties
- Lipophilicity : The ethoxyphenyl and fluorophenylthio groups suggest higher logP values than methoxy analogues, favoring passive diffusion across biological membranes.
- Solubility: Limited data, but the pyridazinone core and polar acetamide/thioacetamide groups may confer moderate aqueous solubility.
Q & A
Q. What are the key synthetic steps and analytical methods for synthesizing this compound?
The synthesis involves a multi-step approach:
- Pyridazinone core formation : Reacting hydrazine derivatives with carbonyl precursors under reflux conditions (ethanol or dichloromethane) to generate the 6-oxopyridazin-1(6H)-yl scaffold .
- Alkylation : Introducing the ethyl group via alkylation using ethyl halides, often catalyzed by triethylamine .
- Thioacetamide functionalization : Coupling the intermediate with a 4-fluorophenylthio moiety using nucleophilic substitution or thiol-ene reactions . Analytical validation requires TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification .
Q. How do the ethoxyphenyl and fluorophenylthio groups influence the compound’s reactivity?
- The 4-ethoxyphenyl group enhances lipophilicity and π-π stacking potential, which may improve membrane permeability and target binding .
- The 4-fluorophenylthio moiety introduces electron-withdrawing effects, stabilizing the thioacetamide bond against hydrolysis and modulating electronic properties for receptor interactions . Solubility and stability can be tested via HPLC under varying pH and temperature conditions .
Q. What spectroscopic techniques are critical for confirming structural integrity?
- ¹H/¹³C NMR : Assign peaks to confirm the pyridazinone core (δ ~6.5–7.5 ppm for aromatic protons) and thioacetamide linkage (δ ~3.8–4.2 ppm for SCH₂) .
- IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹ for pyridazinone and acetamide groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₅N₃O₂S) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Solvent selection : Dichloromethane improves solubility during alkylation, while ethanol reduces side-product formation in thioacetamide coupling .
- Catalyst optimization : Triethylamine (5–10 mol%) enhances nucleophilicity in SN2 reactions .
- Temperature control : Maintain reflux conditions (70–80°C) for pyridazinone formation to prevent decomposition .
- Purity checks : Use preparative HPLC to isolate intermediates, reducing carryover impurities .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Orthogonal assays : Compare results from enzyme inhibition (e.g., HDAC assays ), cell viability (MTT), and binding studies (SPR) to confirm target specificity .
- Structural analogs : Test derivatives (e.g., replacing ethoxy with methoxy or chloro groups) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference pharmacokinetic data (e.g., logP, plasma stability) to identify confounding factors .
Q. What experimental designs elucidate the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock to predict binding poses with HDACs or kinase domains .
- Crystallography : Co-crystallize the compound with purified enzymes (e.g., HDAC8) to resolve binding motifs .
- Competitive binding assays : Employ fluorescent probes (e.g., FITC-labeled substrates) to quantify inhibition constants (Ki) .
Q. How to assess metabolic stability and in vivo pharmacokinetics?
- Liver microsome assays : Incubate with human/rat microsomes and monitor degradation via LC-MS to estimate half-life .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fractions .
- In vivo studies : Administer to rodent models and collect plasma/tissue samples for bioavailability analysis .
Q. What strategies validate the compound’s selectivity across enzyme isoforms?
- Isoform-specific assays : Test against HDAC1–11 or kinase panels to identify off-target effects .
- CRISPR knockout models : Use cell lines lacking specific isoforms to confirm on-target activity .
- Proteome profiling : Apply affinity-based pull-downs coupled with mass spectrometry for unbiased target identification .
Methodological Considerations for Data Interpretation
Q. How to design SAR studies for derivatives with modified substituents?
- Functional group substitutions : Replace ethoxy with methoxy, chloro, or trifluoromethyl groups to assess electronic and steric effects .
- Bioisosteric replacements : Substitute the pyridazinone core with pyrimidine or triazine rings to evaluate scaffold flexibility .
- Dose-response profiling : Generate IC₅₀ curves for each analog in enzyme/cell-based assays to rank potency .
Q. What computational tools integrate with experimental data for mechanistic insights?
- MD simulations : Model binding dynamics over time (e.g., GROMACS) to predict residence time and allosteric effects .
- QSAR modeling : Train machine learning algorithms on bioactivity data to prioritize novel analogs .
- ADMET prediction : Use tools like SwissADME to forecast toxicity and permeability early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
